2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide
描述
This compound features a pyrrolo[3,2-d]pyrimidinone core substituted with a cyclopropyl group at position 3, a phenyl ring at position 7, and a sulfanyl-linked acetamide moiety at position 2. Its structure suggests applications in oncology, particularly as a ferroptosis-inducing agent (FIN), given the growing interest in pyrrolo-pyrimidine derivatives for selective cancer cell death . The cyclopropyl group may improve metabolic stability compared to bulkier substituents, while the difluorophenyl moiety could optimize pharmacokinetic properties like membrane permeability .
属性
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4O2S/c24-14-6-9-17(25)18(10-14)27-19(30)12-32-23-28-20-16(13-4-2-1-3-5-13)11-26-21(20)22(31)29(23)15-7-8-15/h1-6,9-11,15,26H,7-8,12H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFCKCIQRKQCGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in the field of oncology. This article synthesizes existing research findings on its biological activity, highlighting key studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrrolo[3,2-d]pyrimidine core with various substitutions that enhance its biological profile. The presence of the cyclopropyl and difluorophenyl groups is significant for its activity.
Biological Activity Overview
Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit antiproliferative effects across various cancer cell lines. The biological activity can be attributed to several mechanisms:
- Cell Cycle Arrest : Compounds similar to the target compound have shown the ability to induce cell cycle arrest at the G2/M phase without triggering apoptosis. This suggests a potential for these compounds to halt cancer cell proliferation effectively .
- Cytotoxicity : In vitro studies indicate that pyrrolo[3,2-d]pyrimidine derivatives possess cytotoxic properties with IC50 values ranging significantly (e.g., from 0.014 μM to 14.5 μM), indicating potent activity against various cancer cell lines .
- Targeting Key Pathways : The mechanism of action may involve DNA damage and interference with critical signaling pathways such as PI3K/Akt/mTOR, which are frequently dysregulated in cancers .
Antitumor Activity
A study on halogenated pyrrolo[3,2-d]pyrimidines revealed that N-substituted compounds exhibited significant antiproliferative activity against multiple cancer cell lines. Notably:
- MIA Pa-Ca-2 pancreatic cancer cells showed high sensitivity with an IC50 as low as 0.014 μM.
- Maximum tolerated doses (MTD) ranged from 5–40 mg/kg in murine models, indicating a favorable therapeutic index compared to established chemotherapeutics .
Mechanistic Insights
Research has indicated that certain derivatives can inhibit tubulin polymerization similarly to combretastatin A-4, which is known for its anti-cancer properties . This interaction is critical for disrupting mitotic processes in rapidly dividing cells.
Data Table: Summary of Biological Activities
| Compound Name | IC50 (μM) | MTD (mg/kg) | Mechanism of Action | Target Cancer Type |
|---|---|---|---|---|
| Compound A | 0.014 | 5 | Cell cycle arrest (G2/M) | Pancreatic Cancer |
| Compound B | 0.32 | 10 | DNA damage | Leukemia |
| Compound C | 7.3 | 40 | Tubulin inhibition | Non-Small Cell Lung Cancer |
Pharmacokinetics
Pharmacokinetic studies on related compounds suggest rapid metabolism with half-lives around 30 minutes . This rapid clearance necessitates further optimization for sustained therapeutic effects.
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to 2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide exhibit significant antitumor properties . These compounds may inhibit key enzymes involved in tumor growth and proliferation. For instance:
- Mechanism of Action : The compound potentially interacts with β-tubulin at the colchicine binding site, disrupting microtubule dynamics essential for cell division.
- In Vitro Studies : Cytotoxic effects have been observed against various cancer cell lines, including CCRF-CEM and Jurkat cells, with GI50 values indicating effective growth inhibition at low concentrations.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes involved in metabolic pathways. This characteristic is crucial for developing drugs targeting specific diseases where enzyme activity plays a pivotal role.
Antimicrobial Properties
Preliminary research indicates that derivatives of pyrrolo-pyrimidine compounds may possess antimicrobial activity. This could lead to the development of new antibiotics or antifungal agents.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
-
Antitumor Efficacy : A study demonstrated that pyrrolopyrimidine derivatives significantly inhibited tumor growth in animal models resistant to conventional therapies like vincristine and taxol.
- Example: In vivo experiments showed a marked reduction in tumor size compared to control groups.
- Enzyme Interaction Studies : Research has focused on the interaction of these compounds with specific enzymes, elucidating their mechanisms and potential therapeutic applications.
相似化合物的比较
Comparison with Similar Compounds
The compound is structurally analogous to several pyrimidine derivatives, differing in substituents and core modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Core Modifications: The target compound’s pyrrolo[3,2-d]pyrimidinone core (shared with ) offers a planar structure conducive to intercalation or enzyme binding, whereas the triazolo[4,3-c]pyrimidinone in introduces a fused triazole ring, likely increasing rigidity and altering binding kinetics.
The sulfanyl (-S-) linker in the target compound may facilitate disulfide bond formation or thiol-mediated uptake, unlike the ether (-O-) or amino (-NH-) linkers in , which rely on hydrogen bonding .
Bioactivity Implications :
- Compounds with cyclopropyl groups (target and ) may exhibit superior metabolic stability over those with methyl or phenyl substituents (e.g., ), reducing hepatic clearance .
- The naphthyloxy group in could increase π-π stacking interactions but may reduce solubility compared to the target’s difluorophenyl-acetamide .
Therapeutic Potential: highlights that ferroptosis inducers with selective cytotoxicity in oral squamous cell carcinoma (OSCC) often feature electronegative substituents (e.g., fluorine) and heterocyclic cores, aligning with the target compound’s design . In contrast, ’s compounds, with tetrahydro-pyrimidine moieties, are more likely to target viral proteases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
